Cas no 863558-95-6 (2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide)

2,5-Difluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a piperazine core with a 2-methoxyphenyl substituent and a pyridin-3-yl ethyl moiety. The incorporation of difluoro and sulfonamide groups enhances its potential as a bioactive compound, particularly in medicinal chemistry applications. Its design suggests utility as a selective ligand or modulator for receptor targets, given the presence of both electron-withdrawing (sulfonamide, fluorine) and electron-donating (methoxy) groups. The compound’s balanced lipophilicity and hydrogen-bonding capacity may contribute to favorable pharmacokinetic properties. This scaffold is of interest for further pharmacological evaluation, particularly in CNS-related research due to the piperazine and aryl motifs.
2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide structure
863558-95-6 structure
Product Name:2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide
CAS No:863558-95-6
MF:C24H26F2N4O3S
MW:488.550051212311
CID:6444388
Update Time:2025-06-08

2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide
    • Benzenesulfonamide, 2,5-difluoro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-
    • Inchi: 1S/C24H26F2N4O3S/c1-33-23-7-3-2-6-21(23)29-11-13-30(14-12-29)22(18-5-4-10-27-16-18)17-28-34(31,32)24-15-19(25)8-9-20(24)26/h2-10,15-16,22,28H,11-14,17H2,1H3
    • InChI Key: AXIVGONQQLNLNW-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(N2CCN(C3=CC=CC=C3OC)CC2)C2=CC=CN=C2)(=O)=O)=CC(F)=CC=C1F

Experimental Properties

  • Density: 1.324±0.06 g/cm3(Predicted)
  • Boiling Point: 650.0±65.0 °C(Predicted)
  • pka: 9.74±0.50(Predicted)

2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide Pricemore >>

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2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide Related Literature

Additional information on 2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide

Introduction to 2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide (CAS No. 863558-95-6) and Its Applications in Modern Chemical Biology

2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide, identified by the CAS number 863558-95-6, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its dual functionality, incorporating both sulfonamide and piperazine moieties, which are well-known for their pharmacological properties. The presence of fluoro substituents at the 2 and 5 positions of the benzene ring enhances its metabolic stability and binding affinity, making it a promising candidate for drug development.

The structure of 2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide is meticulously designed to interact with biological targets in a highly specific manner. The sulfonamide group (-SO₂NH₂) is a key pharmacophore that facilitates hydrogen bonding interactions with nucleophilic residues in proteins, while the piperazine ring contributes to favorable solubility and membrane permeability. Additionally, the pyridine substituent at the ethyl chain enhances binding affinity to certain enzymes and receptors, making this compound a versatile tool in medicinal chemistry.

In recent years, there has been growing interest in the development of small molecules that modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety in 2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide suggests potential activity as a serotonin receptor antagonist or partial agonist. Serotonin receptors play a crucial role in regulating mood, cognition, and pain perception, making this compound a candidate for therapeutic applications in psychiatric and neurodegenerative disorders.

Moreover, the fluoro substituents at the 2 and 5 positions of the benzene ring are strategically placed to improve pharmacokinetic properties. Fluorine atoms are known to enhance metabolic stability by preventing rapid degradation through hydrolysis or oxidation. This characteristic is particularly valuable in drug development, where long half-lives can lead to improved patient compliance and reduced dosing frequency.

Recent studies have highlighted the importance of fluorinated aromatic compounds in the design of kinase inhibitors. The benzene ring in 2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide serves as an excellent scaffold for interactions with ATP-binding sites in kinases. The presence of both fluorine atoms and a sulfonamide group creates multiple points of interaction with the target protein, increasing binding affinity and selectivity. This has led to investigations into its potential as an anti-cancer agent, given the critical role of kinases in cell proliferation and survival.

The sulfonamide group also contributes to water solubility, which is essential for oral bioavailability and intravenous administration. Solubility is a critical factor in drug formulation, as it determines how effectively a drug can be absorbed into the bloodstream and distributed throughout the body. The balance between hydrophobicity provided by the aromatic rings and hydrophilicity imparted by the sulfonamide group makes this compound well-suited for pharmaceutical applications.

Another area of interest is the potential use of 2,5-difluoro-N-{2-4-(2-methoxyphenyl)piperazin-1-y l - 2 - ( py ridin - 3 - yl ) eth yl } benzene - 1 - sulf on am ide (CAS No. 863558 - 95 - 6) in pain management. Piperazine derivatives have shown promise as analgesics by modulating neurotransmitter release and receptor activity. The combination of fluoro substituents and sulfonamide groups may enhance its efficacy as a pain reliever while minimizing side effects associated with other analgesics.

In conclusion, 2 , 5 - dif luoro - N - { 2 - 4 - ( 2 - meth oxyphen y l ) p ip er azin - 1 - y l - 2 - ( py ridin e - 3 - yl ) eth yl } be nzene - 1 - sul fon am ide represents a significant advancement in chemical biology due to its multifaceted structure and potential therapeutic applications. Its unique combination of pharmacophores makes it an attractive candidate for further research in drug discovery, particularly in areas such as neurology, oncology, and pain management. As our understanding of biological targets continues to evolve,CAS No. 863558 - 95 - 6 may play a pivotal role in developing next-generation therapeutics that address complex diseases with high efficacy and selectivity.

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